molecular formula C28H25N7OS B2654678 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 896700-00-8

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2654678
CAS No.: 896700-00-8
M. Wt: 507.62
InChI Key: CGJOUUPFTWSXNJ-UHFFFAOYSA-N
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Description

2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodiazole ring, a triazoloquinazoline moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and triazoloquinazoline intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.

    Preparation of Triazoloquinazoline Intermediate: The triazoloquinazoline moiety is typically synthesized through a cyclization reaction involving a triazole and a quinazoline precursor.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole and triazoloquinazoline moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl-acetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide stands out due to its unique combination of structural features. The presence of both benzodiazole and triazoloquinazoline moieties, along with the sulfanyl-acetamide linkage, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7OS/c1-18-8-7-9-20(16-18)30-26(36)17-37-28-31-22-11-4-3-10-21(22)27-32-25(33-35(27)28)14-15-34-19(2)29-23-12-5-6-13-24(23)34/h3-13,16H,14-15,17H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJOUUPFTWSXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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